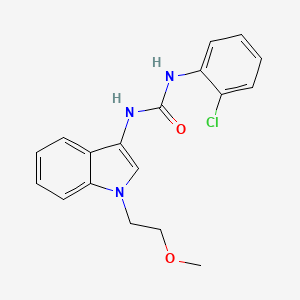

1-(2-chlorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Description

1-(2-chlorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O2/c1-24-11-10-22-12-16(13-6-2-5-9-17(13)22)21-18(23)20-15-8-4-3-7-14(15)19/h2-9,12H,10-11H2,1H3,(H2,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOCPRNIDXYDNIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via alkylation reactions using appropriate alkyl halides.

Formation of the Urea Linkage: The final step involves the reaction of the indole derivative with 2-chlorophenyl isocyanate to form the desired urea compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2-chlorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-chlorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has a wide range of scientific research applications, including:

Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1-(2-chlorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can be compared with other similar compounds, such as:

1-(2-chlorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)amine: This compound differs by the presence of an amine group instead of a urea linkage, which may result in different chemical and biological properties.

1-(2-chlorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)carbamate: The carbamate group in this compound may confer different reactivity and biological activity compared to the urea derivative.

Biological Activity

1-(2-chlorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a synthetic organic compound belonging to the urea derivative class. Its unique structure includes a central urea functional group linked to a 2-chlorophenyl group and a 1-(2-methoxyethyl)-1H-indole moiety. This structural configuration suggests potential for diverse biological activities, making it a subject of interest in pharmacological research.

Chemical Structure

The compound's molecular formula is C₁₈H₁₈ClN₃O₂, with a molecular weight of 343.8 g/mol. The presence of the chlorophenyl and indole groups indicates potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that this compound may inhibit certain enzymes involved in cell proliferation, suggesting potential anticancer properties. The exact molecular targets remain under investigation, but the urea linkage appears crucial for its biological effects.

Anticancer Properties

Studies have shown that compounds similar to this compound exhibit varying degrees of antitumor activity. For instance, chloroethylnitrosoureas have been noted for their ability to induce DNA cross-linking, which is essential for their therapeutic efficacy against tumors . The potential for this compound to engage in similar mechanisms warrants further exploration.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with other related compounds:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 1-(1H-indol-3-yl)-3-(2-hydroxyethyl)urea | Indole with hydroxyethyl | Hydroxy group instead of methoxy; different reactivity |

| 1-(1H-indol-3-yl)-3-(2-chloroethyl)urea | Indole with chloroethyl | Chloroethyl group enhances reactivity towards nucleophiles |

| 1-(1H-indol-3-yl)-3-(2-ethyl)urea | Indole with ethyl | Lacks methoxy; affects solubility and target interactions |

This table illustrates how the specific substitution pattern of this compound imparts distinct chemical and biological properties compared to its analogs.

Case Studies

A notable case study involved the evaluation of the compound's effects on cellular pathways related to cancer. In vitro studies demonstrated that treatment with this compound resulted in significant inhibition of cell proliferation in various cancer cell lines, indicating its potential as an anticancer agent. The mechanism was hypothesized to involve apoptosis induction and cell cycle arrest .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Indole Core : Synthesized via Fischer indole synthesis.

- Introduction of the Methoxyethyl Group : Achieved through alkylation reactions.

- Formation of the Urea Linkage : Finalized by reacting the indole derivative with 2-chlorophenyl isocyanate.

The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which can modify its biological activity .

Q & A

Q. What in vitro models are suitable for assessing its anti-inflammatory effects, and how do results translate to in vivo systems?

- Models :

- RAW 264.7 macrophages : Measure TNF-α/IL-6 suppression via ELISA after LPS stimulation .

- Human synovial fibroblasts : Evaluate COX-2/mPGES-1 inhibition using qPCR and prostaglandin E₂ (PGE₂) assays .

- Translation challenges : In vivo efficacy in murine collagen-induced arthritis models requires ≥80% plasma protein binding and oral bioavailability >30% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.